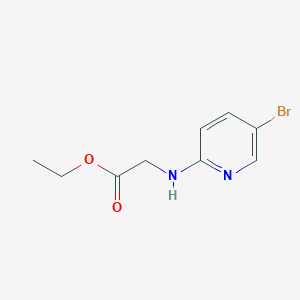
Ethyl (5-bromopyridin-2-yl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-bromopyridin-2-yl)glycinate is an organic compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.1 g/mol . This compound is a derivative of glycine, where the glycine moiety is esterified with ethyl and substituted with a 5-bromopyridin-2-yl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl glycinate with 5-bromopyridine-2-carboxylic acid under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of Ethyl (5-bromopyridin-2-yl)glycinate may involve large-scale esterification and bromination processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-bromopyridin-2-yl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be employed.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of hydrogenated pyridine derivatives.
Scientific Research Applications
Ethyl (5-bromopyridin-2-yl)glycinate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl (5-bromopyridin-2-yl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their activity and function. The glycine ester group may facilitate cellular uptake and enhance the compound’s bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5-chloropyridin-2-yl)glycinate
- Ethyl (5-fluoropyridin-2-yl)glycinate
- Ethyl (5-iodopyridin-2-yl)glycinate
Uniqueness
Ethyl (5-bromopyridin-2-yl)glycinate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interactions with biological targets .
Biological Activity
Ethyl (5-bromopyridin-2-yl)glycinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyridine derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The following sections will explore the biological activity of this compound based on available research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁BrN₂O₂ |
| Molecular Weight | 259.10 g/mol |
| CAS Number | 1183584-53-3 |
These properties indicate that the compound is a brominated pyridine derivative, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, a study reported that compounds structurally related to this compound showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antibacterial properties .
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Compounds in the same class have demonstrated the ability to reduce inflammation in animal models. For example, a study assessed paw edema in rats treated with similar compounds and found significant reductions in swelling compared to control groups treated with standard anti-inflammatory medications like indomethacin .
Study 1: Antimicrobial Efficacy
A comprehensive evaluation of several pyridine derivatives including this compound revealed promising results against common pathogens. The study utilized standard microbiological methods to determine MIC values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 30 |
These findings highlight the compound's potential as a therapeutic agent against bacterial infections .
Study 2: Anti-inflammatory Effects
In a controlled animal study, this compound was tested for its ability to inhibit carrageenan-induced paw edema. The results showed that:
| Time (hours) | Paw Thickness Increase (mm) | Control Group Increase (mm) |
|---|---|---|
| 0.5 | 1.0 | 1.8 |
| 1 | 1.2 | 2.0 |
| 3 | 1.4 | 2.4 |
The compound demonstrated a significant reduction in inflammation compared to the control group at all measured time points .
Properties
Molecular Formula |
C9H11BrN2O2 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
ethyl 2-[(5-bromopyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)6-12-8-4-3-7(10)5-11-8/h3-5H,2,6H2,1H3,(H,11,12) |
InChI Key |
QFDSNTWEBQEMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















